Isoquinoline, 1-chloro-5-(phenylmethoxy)-

Catalog No.
S12298786
CAS No.
223671-28-1
M.F
C16H12ClNO
M. Wt
269.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline, 1-chloro-5-(phenylmethoxy)-

CAS Number

223671-28-1

Product Name

Isoquinoline, 1-chloro-5-(phenylmethoxy)-

IUPAC Name

1-chloro-5-phenylmethoxyisoquinoline

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

InChI

InChI=1S/C16H12ClNO/c17-16-14-7-4-8-15(13(14)9-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

SLOFZIVPVZYMKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN=C3Cl

Isoquinoline, 1-chloro-5-(phenylmethoxy)- is a derivative of isoquinoline, characterized by the presence of a chlorine atom and a phenylmethoxy group at specific positions on the isoquinoline ring. Its molecular formula is C16_{16}H12_{12}ClN O, with a molecular weight of approximately 269.72 g/mol . Isoquinoline itself is a bicyclic compound that consists of a benzene ring fused to a pyridine ring, making it part of the larger family of heterocyclic compounds. The compound exhibits notable structural features that contribute to its chemical reactivity and biological activity.

Typical of aromatic compounds. These include:

  • Electrophilic Substitution: The presence of the chlorine atom can direct electrophilic substitution reactions, allowing for further functionalization at the ortho or para positions relative to the chlorine substituent.
  • Nucleophilic Substitution: The phenylmethoxy group may also participate in nucleophilic substitution reactions under certain conditions, particularly when activated by strong nucleophiles.
  • Reduction Reactions: Isoquinoline derivatives can be reduced to corresponding dihydroisoquinolines using reducing agents such as lithium aluminum hydride.

Isoquinoline derivatives are known for their diverse biological activities, including:

  • Antimicrobial Properties: Many isoquinoline compounds exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anticancer Activity: Some studies have indicated that isoquinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: Certain isoquinoline compounds have shown promise in protecting neuronal cells from oxidative stress and neurodegenerative diseases.

The specific biological activities of isoquinoline, 1-chloro-5-(phenylmethoxy)- are still under investigation, but its structural characteristics suggest potential therapeutic applications.

The synthesis of isoquinoline, 1-chloro-5-(phenylmethoxy)- can be achieved through several methods:

  • Starting from Isoquinoline: Chlorination of isoquinoline followed by reaction with phenylmethanol can yield the desired compound.
  • Using Phenolic Precursors: The phenylmethoxy group can be introduced via etherification reactions involving phenolic precursors and alkyl halides under acidic conditions.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps including functionalization, cyclization, and purification processes.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the isoquinoline structure.

Isoquinoline, 1-chloro-5-(phenylmethoxy)- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound in drug development for antimicrobial or anticancer therapies.
  • Chemical Research: Its unique structure makes it a valuable intermediate in organic synthesis and materials science.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

Studies on the interactions of isoquinoline derivatives with biological targets are crucial for understanding their mechanisms of action. Research has focused on:

  • Protein Binding Studies: Investigating how these compounds bind to specific proteins involved in disease pathways.
  • Cellular Uptake Mechanisms: Understanding how isoquinoline derivatives are absorbed into cells can inform their efficacy as therapeutic agents.
  • Synergistic Effects: Exploring combinations with other drugs to enhance therapeutic effects or reduce side effects.

Such studies contribute to the rational design of new compounds with improved pharmacological profiles.

Isoquinoline, 1-chloro-5-(phenylmethoxy)- shares similarities with other isoquinoline derivatives but has unique features that distinguish it. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
IsoquinolineC9_{9}H7_{7}NBasic structure without substituents
1-ChloroisoquinolineC9_{9}H6_{6}ClNChlorine at position 1
5-MethoxyisoquinolineC10_{10}H11_{11}NOMethoxy group at position 5
1-Chloro-7-(phenylmethoxy)isoquinolineC16_{16}H12_{12}ClNOChlorine at position 1 and phenylmethoxy at position 7

Uniqueness

Isoquinoline, 1-chloro-5-(phenylmethoxy)- is unique due to its specific substitution pattern that may influence its reactivity and biological properties differently than other derivatives. Its combination of chlorine and phenylmethoxy groups offers distinct pathways for

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

269.0607417 g/mol

Monoisotopic Mass

269.0607417 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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